molecular formula C19H19Cl3N4O2S B11700580 N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide

Cat. No.: B11700580
M. Wt: 473.8 g/mol
InChI Key: GRLPTCUOQVXKKD-UHFFFAOYSA-N
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Description

N-[1-({[4-(Acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide is a thiourea-based benzamide derivative characterized by a trichloroethyl backbone, a 3-methylbenzamide substituent, and a carbamothioyl group linked to a 4-acetylamino phenyl ring. Its molecular formula is C₁₈H₁₆Cl₃N₅O₄S, with an average mass of 504.767 g/mol and a monoisotopic mass of 502.998858 g/mol .

Properties

Molecular Formula

C19H19Cl3N4O2S

Molecular Weight

473.8 g/mol

IUPAC Name

N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C19H19Cl3N4O2S/c1-11-4-3-5-13(10-11)16(28)25-17(19(20,21)22)26-18(29)24-15-8-6-14(7-9-15)23-12(2)27/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29)

InChI Key

GRLPTCUOQVXKKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide involves multiple steps. One common synthetic route starts with the reaction of 4-acetylaminophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a thiourea-benzamide scaffold with multiple derivatives reported in the literature. Key structural differences lie in substituent groups on the benzamide and phenyl rings, which influence physical properties and reactivity.

Table 1: Substituent Comparison of Thiourea-Benzamide Derivatives
Compound Name Benzamide Substituent Phenyl Ring Substituent Key Structural Features
N-[1-({[4-(Acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide 3-methyl 4-acetylamino Trichloroethyl, thiourea linkage
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-methylbenzamide (7h) 3-methyl 2,4-dioxoimidazolidin-5-yl Imidazolidinone ring, no trichloroethyl
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide 3-methyl 2,4-dioxoimidazolidin-5-yl (methyl-linked) Methyl spacer between phenyl and imidazolidinone
N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2,4-dichlorobenzamide 2,4-dichloro 4-bromo Bromo and dichloro substituents
N-[1-[[4-(Aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide 3-chloro 4-aminosulfonyl Sulfonamide group, chloro substitution

Physical Properties

Melting points correlate with molecular symmetry and intermolecular interactions:

Table 2: Melting Point Comparison
Compound Melting Point (°C) Key Influencing Factors
This compound Not reported Likely lower due to flexible trichloroethyl
Compound 7h (3-methylbenzamide) 158–160 Low symmetry, methyl group reduces packing
N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2,4-dichlorobenzamide Not reported High halogen content may elevate melting point
Compound 7l (2-(2,4-dichlorophenoxy)acetamide) 258–260 Rigid dichlorophenoxy group enhances packing

Spectroscopic Characteristics

IR and ¹H-NMR spectra highlight substituent-specific signals:

  • Thiourea linkage : IR absorption at ~1250–1350 cm⁻¹ (C=S stretching) .
  • Trichloroethyl group : ¹H-NMR signals at δ 4.0–5.0 ppm for NH protons adjacent to Cl₃C .
  • 3-Methylbenzamide : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm , with a singlet for the methyl group at δ 2.3 ppm .

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